2-(异氰酸甲酯)呋喃

描述

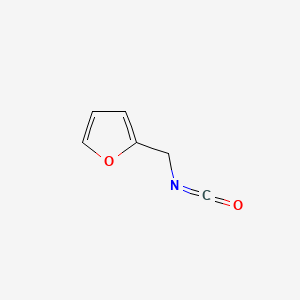

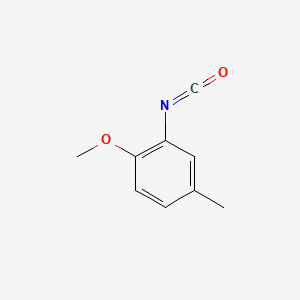

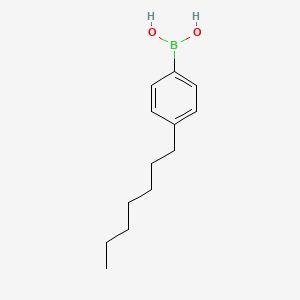

2-(Isocyanatomethyl)furan is a chemical compound that is part of the furan family, characterized by the presence of an isocyanate group attached to a furan ring. This compound is of interest due to its potential applications in polymer and materials science, particularly in the synthesis of polyurethanes and other polymers derived from renewable sources .

Synthesis Analysis

The synthesis of furan derivatives, including those with isocyanate functionalities, can be achieved through various methods. One approach involves the Diels-Alder reaction of 2-substituted 4-(trimethylsilyloxy)oxazoles with dimethyl acetylenedicarboxylate or ethyl propiolate to yield furan-3,4-dicarboxylic or furan-3-carboxylic esters . Another method includes the reaction of novel furan-based diisocyanates with alcohols, where kinetic studies suggest complex reaction mechanisms even with catalysts . Additionally, a multi-component synthesis involving furan-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates has been used to produce highly functionalized bifurans . Other synthetic routes include the reaction of isocyanides with iminium ion intermediates to afford benzo[b]furan derivatives and the electrophilic cyclization of 2-chalcogenealkynylanisoles to access benzo[b]furan compounds .

Molecular Structure Analysis

The molecular structure of furan derivatives, including those with isocyanate groups, can be complex. For instance, the reaction between alkyl isocyanides and 3-benzylidene-2,4-pentanedione yields multiply functionalized furan ring systems, with NMR spectroscopy revealing restricted rotation about certain bonds due to steric hindrance . Single-crystal X-ray analysis has been used to confirm the structure of bifurans and thiophen-2-yl furans .

Chemical Reactions Analysis

Furan derivatives can participate in a variety of chemical reactions. For example, the synthesis of isocyanates of the furan series can involve silylation of amines followed by phosgenation . Additionally, the thermolysis of furan-2-carbonyl azide can lead to a Curtius rearrangement, and the resulting furanyl isocyanate can be trapped with organometallic reagents . Cross-coupling reactions of bromo-substituted furans with amides also provide a method for synthesizing amidofurans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Isocyanatomethyl)furan and related compounds are influenced by their molecular structure. For instance, the presence of an isocyanate group can affect the reactivity, making the compound behave as a benzylic type with intermediate reactivity between aryl and alkyl diisocyanates . The polymers derived from furfuryl diisocyanate exhibit properties comparable to those derived from oil-based sources, as shown by differential scanning calorimetry and dynamic mechanical analysis . The stability of isocyanates can also be affected by substituents, as seen in the case of fluorophenyl isocyanates .

科学研究应用

合成方法

2-酰胺取代呋喃的便利合成:研究人员开发了几种合成不同取代的 2-酰胺呋喃的新方法,包括呋喃-2-羰基叠氮化物的热解导致柯蒂斯重排。此过程生成呋喃基异氰酸酯,然后该异氰酸酯可以与各种有机金属试剂反应生成取代的酰胺呋喃 (Padwa 等人,2003)。

异氰酸酯转化的柯蒂斯重排:使用差示扫描量热法分析了杂芳酰叠氮化物到相应异氰酸酯的柯蒂斯重排,表明将呋喃衍生物转化为异氰酸酯的方法 (Salatelli & Zanirato,2002)。

有机硅化合物的异氰酸酯合成:已经开发出一种通过起始胺的甲硅烷基化,然后对 N-甲硅烷基取代的胺进行光气化来合成呋喃系列异氰酸酯的方法。该合成路线对于生产有机硅化合物至关重要 (Lebedev 等人,2006)。

在材料科学和化学中的应用

生物基聚酯的合成:呋喃的衍生物 2,5-双(羟甲基)呋喃已用于与二酸乙酯的酶促聚合中,以生产生物基呋喃聚酯。这些材料展示了呋喃衍生物在制造可持续和可生物降解的聚合物方面的潜力 (Jiang 等人,2014)。

缓蚀:呋喃衍生物已被评估其作为酸性溶液中低碳钢的缓蚀剂的效率。这项研究突出了呋喃化合物在工业应用中保护金属免受腐蚀的用途 (Khaled & El-maghraby,2014)。

安全和危害

未来方向

The future directions of furan compounds, including 2-(Isocyanatomethyl)furan, involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil .

作用机制

Target of Action

Furan derivatives are known to have a wide range of applications in various industries, suggesting that they may interact with multiple targets depending on the specific context .

Mode of Action

One study mentions the coupling of the furan moiety to the ε-amine of fmoc-lys-oh by ureum formation with furfuryl isocyanate . This suggests that 2-(Isocyanatomethyl)furan may interact with its targets through similar chemical reactions.

Biochemical Pathways

Furan derivatives are known to be involved in various biological and pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the wide range of applications of furan derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of many compounds .

属性

IUPAC Name |

2-(isocyanatomethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-5-7-4-6-2-1-3-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIADMYLYGJYUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400995 | |

| Record name | 2-(isocyanatomethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71189-15-6 | |

| Record name | 2-(isocyanatomethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfuryl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1307554.png)

![1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1307557.png)

![4-[3-Hydroxy-4-(methoxycarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B1307559.png)

![(E)-1-(1,3-benzodioxol-5-yl)-3-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B1307574.png)

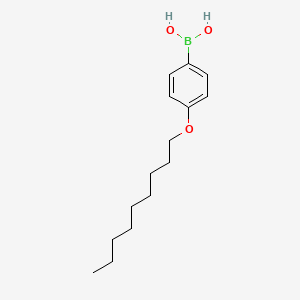

![4-[(Diethylamino)methyl]phenylboronic acid](/img/structure/B1307605.png)